Boldenone undecylenate

Vue d'ensemble

Description

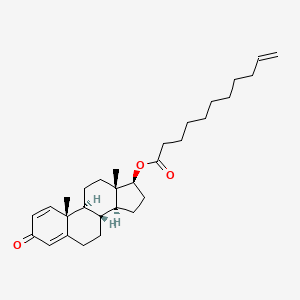

Undécylénat de boldénone: est un stéroïde anabolisant androgène synthétique principalement utilisé en médecine vétérinaire, en particulier pour les chevaux. Il est connu pour ses effets anabolisants puissants et ses effets androgènes modérés. L'undécylénat de boldénone est un promédicament à longue durée d'action de la boldénone, ce qui signifie qu'il est converti en boldénone dans l'organisme. Il a été introduit à des fins médicales dans les années 1960 et est également connu pour son utilisation dans l'amélioration de la condition physique et des performances .

Mécanisme D'action

Target of Action

Boldenone undecylenate is a synthetic derivative of testosterone and a widely used anabolic androgenic steroid . The primary target of this compound is the androgen receptor . Androgens are a group of hormones that play a role in male traits and reproductive activity. They bind to the androgen receptor, which regulates gene transcription .

Mode of Action

This compound exerts its effects by acting as a steroid hormone with androgenic activity . It binds to the androgen receptors, triggering molecular events that regulate gene expression . This interaction leads to changes at the cellular level, including increased protein synthesis and muscle growth .

Biochemical Pathways

The specific molecular mechanisms involved in the action of this compound include the activation of anabolic pathways responsible for protein synthesis and muscle growth . It also has anabolic effects on bone and muscle tissue, leading to improved physical performance .

Pharmacokinetics

This compound is a prodrug of boldenone . When administered via intramuscular injection, a depot is formed from which this compound is slowly released into the body and then transformed into boldenone . The drug possesses a biological half-life of 14 days when administered by intramuscular injection .

Result of Action

The result of this compound’s action is increased muscle growth and improved physical performance . It enhances protein synthesis, nitrogen retention, suppresses corticosteroid secretion, promotes IGF-1 production, and increases red blood cell production .

Analyse Biochimique

Biochemical Properties

Boldenone Undecylenate interacts with various enzymes and proteins, including androgen receptors protein (AR) and heat shock protein 90 (Hsp 90) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes significant rises in serum ALT, AST, TP, ALB, TC, TG, LDL-C, VLDL-C, urea, creatinine, uric acid, potassium, and MDA levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has an additional double bond between the carbons 1 and 2 of its molecule, which makes the rate at which it is released more gradual than that of other steroids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound causes significant increases in NO and MDA concentrations and SOD activity after one and two months of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intramuscular injection of this compound to male New Zealand rabbits enhances body gain and increased some hematological parameters . It also increased oxidative stresses biomarkers levels, pro-inflammatory cytokines, and creatinine indicating side effects on the liver and kidneys .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and also affects metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'undécylénat de boldénone implique plusieurs étapes:

Réaction d'éthérification: L'alcool éthylique absolu et l'orthoformiate de triéthyle sont ajoutés à un réacteur, suivi de l'ajout de 1,4-androstadiène-3,17-dione, d'hydrobromure de pyridine et de triéthylamine. Le mélange est ensuite congelé pour cristallisation, lavé avec de l'alcool éthylique absolu et filtré pour obtenir l'éthérifié humide.

Réaction de réduction et d'hydrolyse: L'alcool méthylique est ajouté au réacteur, suivi de l'ajout d'éthérifié pyridine et de borohydrure de sodium. Le mélange est chauffé pour la réaction et une chromatographie sur couche mince est effectuée. Après la réaction de réduction, la température est régulée et le pH est ajusté. Le mélange est concentré jusqu'à obtenir une suspension dense, de l'eau est ajoutée et le mélange est refroidi et centrifugé pour obtenir l'hydrolysat réduit, qui est le produit brut de la boldénone.

Raffinage du produit brut: Le produit brut est ajouté à un réacteur de production avec de l'alcool méthylique et de l'eau, chauffé à la vapeur, refroidi et centrifugé pour obtenir le produit final.

Méthodes de production industrielle: La production industrielle de l'undécylénat de boldénone suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions réactionnelles, des étapes de purification et des mesures de contrôle qualité afin de garantir la constance et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions: L'undécylénat de boldénone subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé pour former différents métabolites.

Réduction: Les réactions de réduction peuvent convertir l'undécylénat de boldénone en sa forme active, la boldénone.

Substitution: Des réactions de substitution peuvent se produire à diverses positions sur le squelette stéroïdien.

Réactifs et conditions courants:

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Le borohydrure de sodium est couramment utilisé comme agent réducteur.

Substitution: Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés:

Produits d'oxydation: Divers métabolites oxydés.

Produits de réduction: Boldénone.

Produits de substitution: Dérivés halogénés ou substitués par un nucléophile

Applications de recherche scientifique

Chimie: L'undécylénat de boldénone est utilisé dans la recherche pour étudier la synthèse et les réactions des stéroïdes anabolisants. Il sert de composé modèle pour comprendre le comportement chimique des stéroïdes.

Biologie: En recherche biologique, l'undécylénat de boldénone est utilisé pour étudier ses effets sur la croissance musculaire, l'activité des récepteurs aux androgènes et les voies métaboliques. Il est également utilisé pour étudier l'impact des stéroïdes anabolisants sur divers processus physiologiques.

Médecine: L'undécylénat de boldénone a été étudié pour ses applications thérapeutiques potentielles, notamment ses effets sur les conditions de fonte musculaire et son rôle dans le traitement hormonal substitutif. son utilisation en médecine humaine a été interrompue en raison de problèmes de sécurité .

Industrie: Dans l'industrie vétérinaire, l'undécylénat de boldénone est utilisé pour favoriser la croissance musculaire et améliorer les performances physiques des animaux, en particulier des chevaux. Il est également utilisé dans la recherche pour développer de nouvelles formulations de stéroïdes anabolisants .

Mécanisme d'action

L'undécylénat de boldénone exerce ses effets en se liant aux récepteurs aux androgènes, qui sont présents dans divers tissus du corps. Une fois lié au récepteur aux androgènes, le complexe se transloque dans le noyau de la cellule, où il agit comme un facteur de transcription, régulant l'expression de gènes spécifiques. Ces gènes codent des protéines responsables des effets physiologiques de l'undécylénat de boldénone, tels que l'augmentation de la croissance musculaire et l'amélioration des performances physiques. Les mécanismes moléculaires spécifiques impliqués comprennent l'activation des voies anaboliques responsables de la synthèse protéique et de la croissance musculaire .

Applications De Recherche Scientifique

Chemistry: Boldenone undecylenate is used in research to study the synthesis and reactions of anabolic steroids. It serves as a model compound for understanding the chemical behavior of steroids.

Biology: In biological research, this compound is used to study its effects on muscle growth, androgen receptor activity, and metabolic pathways. It is also used to investigate the impact of anabolic steroids on various physiological processes.

Medicine: this compound has been studied for its potential therapeutic applications, including its effects on muscle wasting conditions and its role in hormone replacement therapy. its use in human medicine has been discontinued due to safety concerns .

Industry: In the veterinary industry, this compound is used to promote muscle growth and improve physical performance in animals, particularly horses. It is also used in research to develop new anabolic steroid formulations .

Comparaison Avec Des Composés Similaires

Composés similaires:

Testostérone: L'undécylénat de boldénone est similaire à la testostérone mais possède une double liaison à la position 1, ce qui lui confère des propriétés anaboliques et androgènes différentes.

Nandrolone: Un autre stéroïde anabolisant aux effets similaires mais de structure chimique et de propriétés différentes.

Méthénolone: Connu pour ses effets anaboliques légers et ses propriétés androgènes faibles.

Unicité: L'undécylénat de boldénone est unique en raison de ses effets de longue durée et de sa capacité à favoriser la croissance musculaire avec des effets androgènes modérés. Il est également connu pour son risque relativement faible de lésions hépatiques par rapport aux autres stéroïdes anabolisants .

Propriétés

IUPAC Name |

(10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) undec-10-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h4,17,19,21,24-27H,1,5-16,18,20H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHMMSNQYOPMLSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=CC(=O)C=CC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864361 | |

| Record name | 3-Oxoandrosta-1,4-dien-17-yl undec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13103-34-9 | |

| Record name | Boldenone undec-10-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

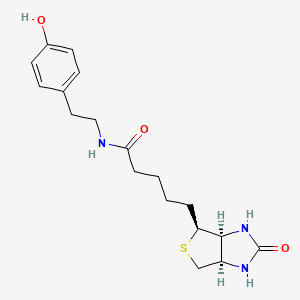

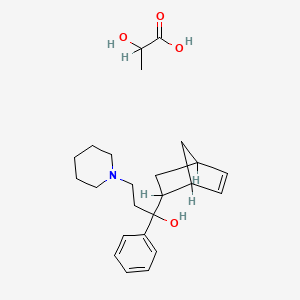

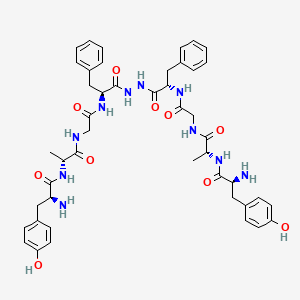

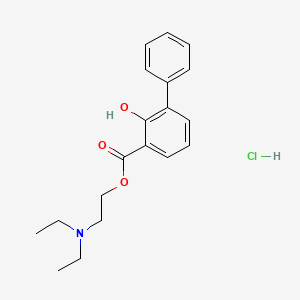

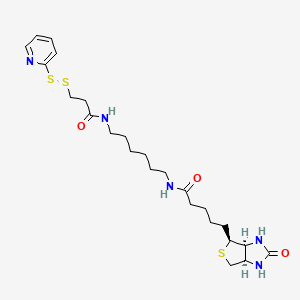

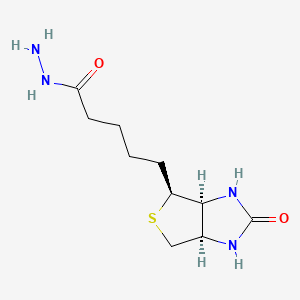

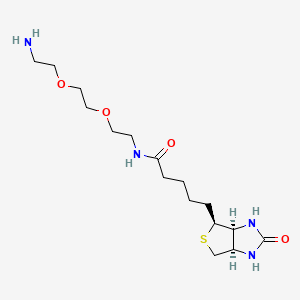

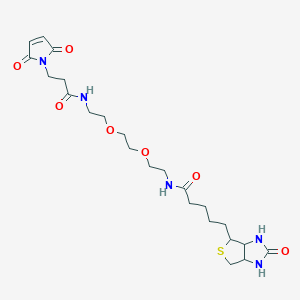

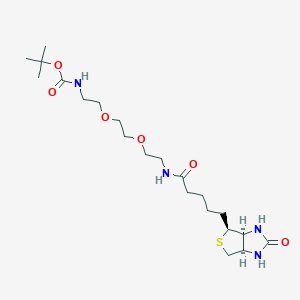

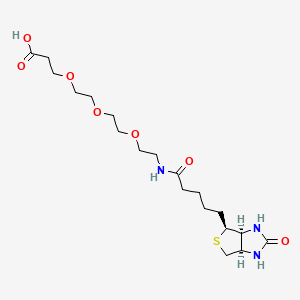

Feasible Synthetic Routes

Q1: How does boldenone undecylenate exert its anabolic effects?

A1: this compound, like other AAS, primarily functions by binding to androgen receptors (AR) within cells. [, ] This binding initiates a cascade of events:

- Increased Protein Synthesis: AR activation promotes nitrogen retention, leading to enhanced protein synthesis and muscle growth. [, ]

- Reduced Protein Breakdown: this compound can suppress the breakdown of muscle proteins, further contributing to muscle mass increase. []

Q2: Does this compound influence the expression of specific genes?

A2: Yes, research suggests that this compound can modulate the expression of various genes. For example, it was found to down-regulate steroidogenic genes, such as StaR and HSD17B3, in rat testes. [] Additionally, it has been shown to upregulate the expression of heat shock protein 90 (Hsp90) in both hepatic and renal tissues. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C30H44O3, and its molecular weight is 452.67 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound. Mass spectrometry, particularly triple-quadrupole mass spectrometry (LC-MS/MS), has been widely used to identify and quantify this compound and its metabolites in biological samples. [, , ]

Q5: How stable is this compound under different storage conditions?

A5: The stability of this compound can be influenced by factors like temperature, light exposure, and pH. Specific studies on its stability under various conditions are essential to determine appropriate storage and handling procedures.

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized in the liver. [, , ] It undergoes hydrolysis to its active metabolite, boldenone. Boldenone can be further metabolized through various pathways, including glucuronidation and sulfation. [, ]

Q7: What is the elimination half-life of this compound?

A7: this compound exhibits a long elimination half-life, which can vary depending on the species and administration route. In cattle, for instance, intact this compound has been detected up to 11 days after intramuscular administration. []

Q8: What animal models have been used to study the effects of this compound?

A8: this compound's effects have been investigated in various animal models, including rats, rabbits, horses, and cattle. [, , , , , , , , , , , , , , , , , , , , , , , ] These models provide valuable insights into the compound's effects on growth, reproductive function, and organ systems.

Q9: What are the potential toxic effects of this compound?

A9: this compound has been associated with various adverse effects in both animals and humans. These can include:

- Hepatotoxicity: Liver damage, as indicated by elevated liver enzymes. [, , , , ]

- Nephrotoxicity: Kidney damage, evidenced by increased creatinine and urea levels. [, , , , , ]

- Reproductive Toxicity: Disruption of hormonal balance and testicular function, potentially leading to infertility. [, , , , , , , , ]

- Cardiovascular Effects: Alterations in blood lipid profiles and potential risks to cardiovascular health. [, ]

Q10: What analytical methods are used to detect this compound in biological samples?

A10: Several analytical techniques are employed for the detection and quantification of this compound and its metabolites, with mass spectrometry (LC-MS/MS) being the most widely used method. [, , ] Other methods like high-performance liquid chromatography (HPLC) are also utilized. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)